molecular formula C4H4ClNO2 B3256324 3-Hydroxy-5-isoxazolylmethyl chloride CAS No. 2682-41-9

3-Hydroxy-5-isoxazolylmethyl chloride

Cat. No. B3256324
CAS RN: 2682-41-9
M. Wt: 133.53 g/mol
InChI Key: DZYGNTRDQYBNTF-UHFFFAOYSA-N
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Description

3-Hydroxy-5-methylisoxazole, a compound with a similar name, is a heterocyclic compound used in laboratory chemicals . It’s also known as Hymexazol .


Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques such as X-ray crystallography . Tools like ChemSpider and MolView can be used to search for the structure of a compound .


Chemical Reactions Analysis

Chemical reactions involving isoxazoles can be complex and depend on the specific compound and conditions . Isoxazoles can participate in various reactions, and their reactivity can be influenced by the presence of functional groups .


Physical And Chemical Properties Analysis

Physical and chemical properties of a compound can include factors such as density, color, hardness, melting and boiling points, and electrical conductivity . These properties can be influenced by the compound’s molecular structure and the presence of functional groups.

Mechanism of Action

The mechanism of action of a compound depends on its structure and the system in which it is used. For example, Bethanechol, a muscarinic agonist, stimulates the parasympathetic nervous system by binding to postganglionic muscarinic receptors .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific properties. For example, the Safety Data Sheet for 3-Hydroxy-5-methylisoxazole indicates that it is harmful if swallowed, may cause an allergic skin reaction, and is suspected of damaging the unborn child .

Future Directions

The future directions of research on a compound depend on its potential applications and the current state of knowledge. For example, research on isoxazoles is focusing on developing eco-friendly synthetic strategies due to their significance in drug discovery .

properties

IUPAC Name

5-(chloromethyl)-1,2-oxazol-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClNO2/c5-2-3-1-4(7)6-8-3/h1H,2H2,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZYGNTRDQYBNTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(ONC1=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy-5-isoxazolylmethyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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